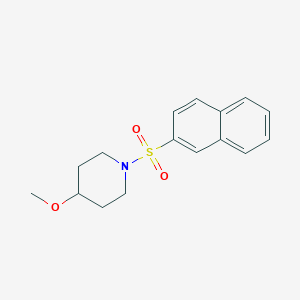

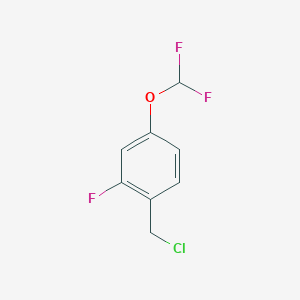

![molecular formula C16H15N3O B3020215 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103421-61-0](/img/structure/B3020215.png)

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazepine derivatives has been explored through various methods. In one study, the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine was achieved using N-benzyl-N'-methylethylenediamine as a starting material. Five different synthetic routes (methods A-E) were described, leading to the formation of 6-substituted 1,4-diazepine derivatives. These derivatives were then transformed into the desired compound through direct cyclization or alternative methods such as intramolecular amidation and reductive cyclization .

Molecular Structure Analysis

The molecular structure of diazepine derivatives can vary significantly depending on the synthetic route and starting materials used. For instance, the transformation of 3-phenyl-3-(2-aminoethyl)phthalide into 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones involves a spontaneous transformation in the absence of solvents, followed by dehydration in sulfuric acid to yield 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones. This process is analogous to the conversion of 1-aminomethylphthalides to 4-hydroxy-3,4-dihydroisocarbostyrils, highlighting the structural flexibility and complexity of diazepine compounds .

Chemical Reactions Analysis

The reactivity of diazepine derivatives can be influenced by the substituents present on the arylglycidates used in their synthesis. For example, electron-withdrawing substituents such as nitro groups or halogens, as well as the absence of substituents, favor the formation of benzo[b][1,4]diazepin-2(1H)-one derivatives. On the other hand, electron-donating groups like methoxy or methyl groups lead to the formation of 3-benzylquinoxalin-2(1H)-ones. This regioselectivity in the reactions of 1,2-diaminobenzenes with methyl 3-arylglycidates demonstrates the chemical versatility of diazepine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are closely related to their molecular structure and the nature of their substituents. While the provided data does not give explicit details on the physical properties such as melting points, solubility, or stability, it can be inferred that these properties would be significantly affected by the presence of different functional groups and the degree of saturation in the diazepine ring. The spontaneous transformation and dehydration reactions suggest that these compounds can exhibit different physical states and reactivities under varying conditions .

Aplicaciones Científicas De Investigación

1. Antimicrobial and Anticancer Activities

A study by Verma et al. (2015) synthesized a series of compounds including 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, which were evaluated for antimicrobial and anticancer activities. The research highlighted the compound's potential as an effective antimicrobial agent and a potent anticancer agent against HCT 116 cancer cell lines, showing more potency than 5-FU, a commonly used chemotherapeutic drug (Verma et al., 2015).

2. Catalysis and Synthesis

Spencer et al. (2009) explored the synthesis of palladacycles using 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. These palladacycles exhibited significant in vitro cytotoxicity and were effective cathepsin B inhibitors, an enzyme associated with cancer (Spencer et al., 2009).

3. Novel Synthetic Methods

Massah et al. (2016) developed a new method for the synthesis of compounds including 7-chloro-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. The study highlights a mild, solvent-free approach yielding high-purity products, which could be significant for pharmaceutical synthesis (Massah et al., 2016).

4. Structural Studies and Pharmacological Screening

Antolak et al. (2014) conducted a study on N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, showing that these compounds can undergo ring contraction with high enantioselectivity. This process provides efficient entry to a drug scaffold, which could be beneficial for medicinal chemistry (Antolak et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWASGDJOVNIDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B3020132.png)

![1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3020135.png)

![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3020136.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide](/img/structure/B3020139.png)

![ethyl 4-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3020145.png)

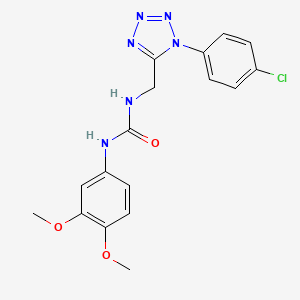

![N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide](/img/structure/B3020150.png)

![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3020151.png)

![Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B3020153.png)